N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Bischler-Napieralski reaction, followed by reduction.
Attachment of the 4-chlorobenzyl group: This step involves the alkylation of the piperidine nitrogen with 4-chlorobenzyl chloride.
Formation of the acetamide group: The acetamide group is introduced through the reaction of the piperidine derivative with chloroacetyl chloride.
Oxalate formation: The final compound is obtained by reacting the acetamide derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID may be studied for its potential biological activity. This could include its interaction with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as stability, reactivity, or specific interactions with other materials.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The benzo[d][1,3]dioxole moiety may interact with aromatic residues, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions. The acetamide group may also play a role in binding to the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(benzyloxy)methyl)piperidin-1-yl)acetamide: Similar structure but lacks the 4-chloro substituent.
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)acetamide: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(4-CHLOROPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID is unique due to the presence of the 4-chlorobenzyl group, which may impart distinct chemical and biological properties. This substituent could influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4.C2H2O4/c23-18-3-1-16(2-4-18)13-27-14-17-7-9-25(10-8-17)12-22(26)24-19-5-6-20-21(11-19)29-15-28-20;3-1(4)2(5)6/h1-6,11,17H,7-10,12-15H2,(H,24,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPUEQRZIDORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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